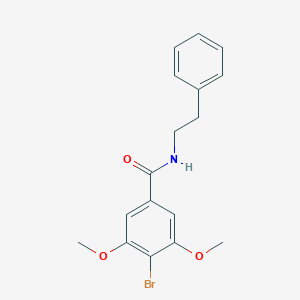
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide, also known as DMNTB, is a compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNTB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is not fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cellular processes such as proliferation and differentiation. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Biochemical and Physiological Effects
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has also been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its potent biological activity, which makes it a promising compound for further research. However, one of the limitations of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
未来方向
There are several future directions for research on 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. One area of research could focus on the development of new drugs that are based on the structure of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. Another area of research could focus on the study of the mechanisms of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide and its potential applications in the treatment of various diseases. Additionally, research could be conducted to improve the solubility of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide in water, which could make it easier to work with in laboratory settings.
合成方法
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzoyl chloride and 3,3-dimethylbutanoyl chloride with ammonia. The resulting product is then purified through column chromatography to obtain pure 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide.
科学研究应用
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research applications, including as a ligand for the study of protein-ligand interactions. It has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit potent biological activity, making it a promising compound for further research.
属性
产品名称 |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15(4,5)6/h7-8H,9H2,1-6H3,(H,16,17) |
InChI 键 |
XMYPUCFSQPCDMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)